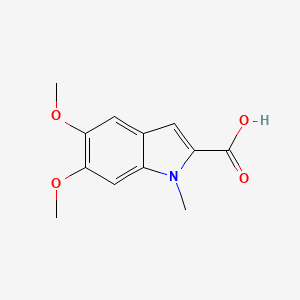
Acide 5,6-diméthoxy-1-méthyl-1H-indole-2-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid is a compound that has been identified in the urine of patients with malignant melanoma, suggesting the presence of an efficient methylating activity in melanoma tissue . Although the provided papers do not directly discuss this specific compound, they do provide insights into related compounds and their synthesis, properties, and potential biological activities.
Synthesis Analysis
The synthesis of related compounds provides a context for understanding the potential synthetic routes for 5,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid. For instance, methyl 5-methoxy-1H-indole-2-carboxylate (MMIC) was prepared via esterification of commercially available 5-methoxyindole-2-carboxylic acid . Another related compound, 5,6-dimethoxynaphthalene-2-carboxylic acid, was synthesized through a multi-step process involving bromination, methylation, Friedel-Crafts acylation, and several other steps . These methods could potentially be adapted for the synthesis of 5,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid.
Molecular Structure Analysis
Spectroscopic and computational studies on MMIC, a potential precursor to biologically active molecules, provide insights into the molecular structure of related indole derivatives . The study included FT-IR, FT-Raman, UV, 1H, and 13C NMR profiling, and computational studies using DFT methods. These techniques could be applied to 5,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid to determine its molecular structure and electronic nature.
Chemical Reactions Analysis
The reactivity of MMIC was investigated using chemical descriptors and molecular electrostatic potential (MEP) analysis . Similarly, the synthesis of indolo[3,2-b]carbazoles from 4,6-dimethoxyindole and aryl aldehydes provides an example of the reactivity of dimethoxyindole derivatives under certain conditions . These studies can shed light on the potential chemical reactions that 5,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied, such as the non-linear optical (NLO) properties of MMIC based on calculated values of polarizability and hyperpolarizability . Additionally, the antibacterial activity of 5,6-dimethoxynaphthalene-2-carboxylic acid against pathogenic bacteria was evaluated . These properties are important for understanding the potential applications of 5,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid in various fields, including medicinal chemistry.
Applications De Recherche Scientifique
Activité antivirale
Les dérivés de l'indole ont été trouvés pour posséder des propriétés antivirales. Par exemple, les dérivés de 6-amino-4-alkyl-substitués-1H-indole-2-carboxylates substitués ont été préparés et rapportés comme agents antiviraux .
Activité anti-inflammatoire
Les dérivés de l'indole présentent également des activités anti-inflammatoires, ce qui les rend potentiellement utiles dans le traitement des affections caractérisées par une inflammation .
Activité anticancéreuse
Les dérivés de l'indole ont été utilisés comme composés biologiquement actifs pour le traitement des cellules cancéreuses . Ils présentent diverses propriétés biologiquement vitales, à la fois naturelles et synthétiques .
Activité anti-VIH
Certains dérivés de l'indole ont été rapportés comme ayant une activité anti-VIH. Par exemple, une série de nouveaux dérivés de xanthénone indolyle et oxochroményle ont été rapportés comme des agents anti-VIH-1 potentiels .
Activité antioxydante
Les dérivés de l'indole possèdent des activités antioxydantes, ce qui pourrait les rendre utiles dans la lutte contre les maladies liées au stress oxydatif .
Activité antimicrobienne
Il a été constaté que les dérivés de l'indole présentent des propriétés antimicrobiennes, ce qui pourrait les rendre efficaces contre divers types de microbes .
Activité antituberculeuse
Il a été constaté que les dérivés de l'indole possèdent des activités antituberculeuses, ce qui pourrait être bénéfique dans le traitement de la tuberculose .
Activité antidiabétique
Il a également été constaté que les dérivés de l'indole possèdent des activités antidiabétiques, ce qui pourrait les rendre potentiellement utiles dans le traitement du diabète .
Mécanisme D'action
Target of Action
It is known that indole derivatives bind with high affinity to multiple receptors , which suggests that this compound may also interact with various cellular targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.
Result of Action
Given the diverse biological activities associated with indole derivatives , it can be inferred that this compound may have a wide range of effects at the molecular and cellular levels.
Propriétés
IUPAC Name |
5,6-dimethoxy-1-methylindole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-13-8-6-11(17-3)10(16-2)5-7(8)4-9(13)12(14)15/h4-6H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSUPYBJVNMSJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2C=C1C(=O)O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4Z)-N-(2-methoxyphenyl)-4-[(2-methoxyphenyl)imino]-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2520738.png)
![3-(4-(dimethylamino)phenyl)-2-phenyl-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2520739.png)
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorophenyl)acetamide](/img/structure/B2520740.png)
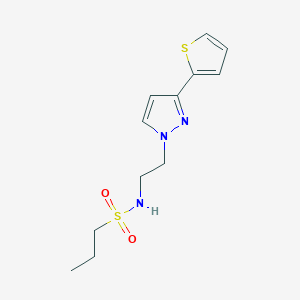
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2520746.png)
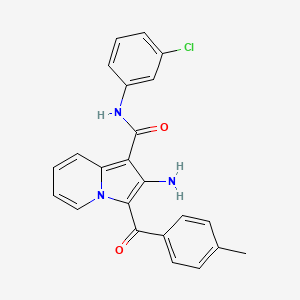
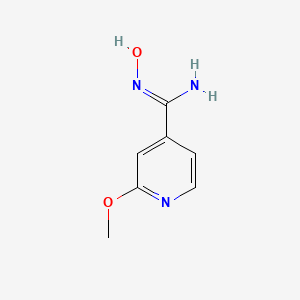
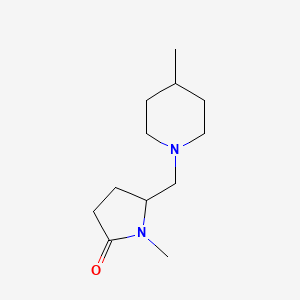
![Benzyl 2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate](/img/structure/B2520752.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylmorpholine-4-sulfonamide](/img/structure/B2520754.png)
![1-[4-[2-(Benzimidazol-1-ylmethyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2520755.png)
![N-(1,3-benzodioxol-5-yl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2520756.png)